Home > Products > Screening Compounds P59284 > 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine - 1416714-54-9

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-3238983
CAS Number: 1416714-54-9
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It demonstrates potent anti-inflammatory activity in vitro and in vivo, inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-α production and LPS-induced pulmonary neutrophilia. Importantly, EPPA-1 exhibits a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast. This means it causes fewer adverse effects, particularly nausea and emesis, despite its strong anti-inflammatory properties.

5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278)

Compound Description: GSK356278 is another potent, selective, and brain-penetrant PDE4 inhibitor. It exhibits a superior therapeutic index compared to rolipram and roflumilast, showing therapeutic benefits in preclinical models of psychiatric and neurological diseases without inducing significant side effects. GSK356278 demonstrates anxiolytic and cognition-enhancing effects in preclinical species.

3-Methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (APP I)

Compound Description: APP I is an aryl pyrazolopyridine derivative investigated for its corrosion inhibition effect on copper in hydrochloric acid solutions. It displayed excellent inhibition activity, achieving 92.3% inhibition at a concentration of 1.59 mmol L−1. Electrochemical studies categorize APP I as a cathodic type inhibitor.

3-Methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (APP II)

Compound Description: APP II, another aryl pyrazolopyridine derivative, is also investigated for its corrosion inhibition properties on copper in hydrochloric acid solutions. It exhibits notable corrosion inhibition capabilities, although less potent than APP I. Electrochemical studies classify APP II as a cathodic type inhibitor.

3-Methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (APP III)

Compound Description: APP III is yet another aryl pyrazolopyridine derivative studied for its effectiveness in preventing copper corrosion in hydrochloric acid. It demonstrates moderate corrosion inhibition properties compared to APP I and APP II. Electrochemical analysis suggests that APP III functions as a cathodic type inhibitor.

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound is a vital intermediate in the synthesis of apixaban, a potent anticoagulant drug. Its X-ray powder diffraction data has been reported, indicating its importance as a reference standard in the production of apixaban API or tablets.

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity identified during the oxidative stress degradation of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. It forms through the oxidation of Venetoclax and is a relevant reference standard in Venetoclax API or tablet manufacturing. VNO can undergo [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax, a BCL-2 inhibitor. It forms through the [, ] Meisenheimer rearrangement of Venetoclax N-oxide and is considered a relevant reference standard in the manufacturing process of Venetoclax API or tablets.

Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)

Compound Description: Apixaban is a clinically used anticoagulant drug that inhibits factor Xa, a key enzyme in the coagulation cascade. It exhibits low brain penetration, low fetal exposures, and high milk excretion in rats due to its recognition by efflux transporters P-gp and BCRP.

Properties

CAS Number

1416714-54-9

Product Name

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

4-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C12H15N3O2/c1-16-10-5-6-13-12-9(10)8-14-15(12)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3

InChI Key

MAJOUJKSLMRQEG-UHFFFAOYSA-N

SMILES

COC1=C2C=NN(C2=NC=C1)C3CCCCO3

Canonical SMILES

COC1=C2C=NN(C2=NC=C1)C3CCCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.